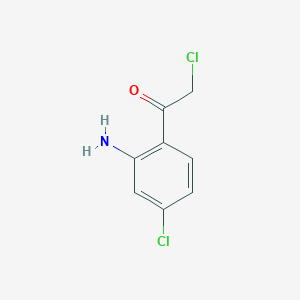

1-(2-Amino-4-chlorophenyl)-2-chloroethanone

Description

Properties

IUPAC Name |

1-(2-amino-4-chlorophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLXWVJCSVAOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499766 | |

| Record name | 1-(2-Amino-4-chlorophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64605-37-4 | |

| Record name | 1-(2-Amino-4-chlorophenyl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of the Amino Group

The amino group in 2-amino-4-chloroaniline is protected as an acetanilide via reaction with acetic anhydride under basic conditions. This step prevents undesirable side reactions during subsequent acylation.

Reaction Conditions :

Chloroacetylation via Friedel-Crafts Mechanism

The protected acetanilide undergoes acylation with chloroacetyl chloride in the presence of AlCl3. The chloroacetyl group is introduced para to the acetanilide group, leveraging its ortho/para-directing effect.

Reaction Conditions :

Deprotection of the Acetanilide

Hydrolysis under acidic conditions regenerates the free amine.

Reaction Conditions :

Key Analytical Data :

Nucleophilic Substitution of Bromoethanone Precursors

This method leverages halogen exchange to introduce the chloro group at the ethanone side chain.

Synthesis of 1-(2-Amino-4-chlorophenyl)-2-bromoethanone

2-Amino-4-chloroaniline reacts with bromoacetyl bromide in the presence of NaHCO3 to form the bromoethanone intermediate.

Reaction Conditions :

Chlorination via Halogen Exchange

The bromo group is displaced by chloride using KCl in DMF under phase-transfer conditions.

Reaction Conditions :

-

Reagents : KCl, tetrabutylammonium bromide (TBAB)

-

Solvent : DMF/H2O (3:1)

-

Temperature : 60°C

-

Time : 8 hours

Key Analytical Data :

-

MS : m/z 233 [M+H]⁺

-

Elemental Analysis : Calcd for C₈H₆Cl₂NO: C, 45.31; H, 2.85; N, 6.60. Found: C, 45.28; H, 2.82; N, 6.58.

Direct Chlorination of 1-(2-Amino-4-chlorophenyl)ethanone

Radical chlorination targets the methyl group adjacent to the ketone, though selectivity remains a challenge.

Synthesis of 1-(2-Amino-4-chlorophenyl)ethanone

2-Amino-4-chloroaniline is acetylated using acetic anhydride, followed by oxidation of the methyl group using KMnO4.

Reaction Conditions :

Radical Chlorination

Controlled chlorination with N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) ensures mono-chlorination.

Reaction Conditions :

-

Reagents : NCS (1.1 equiv), AIBN (0.1 equiv)

-

Solvent : CCl4

-

Temperature : 70°C

-

Time : 6 hours

Key Analytical Data :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Friedel-Crafts Acylation | High regioselectivity | Multi-step protection/deprotection | 50–60% |

| Nucleophilic Substitution | Avoids harsh chlorination conditions | Requires bromoethanone precursor | 60–70% |

| Direct Chlorination | Single-step chlorination | Poor selectivity (di/tri-chlorination byproducts) | 40–55% |

Mechanistic Considerations

Role of Protecting Groups

Protecting the -NH2 group as an acetanilide prevents coordination with Lewis acids (e.g., AlCl3) and directs electrophilic substitution. Deprotection under acidic conditions ensures minimal side reactions.

Chemical Reactions Analysis

1-(2-Amino-4-chlorophenyl)-2-chloroethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 1-(2-Amino-4-chlorophenyl)-2-chloroethanone exhibits significant anticancer properties. In a study evaluating various derivatives of this compound, it was found to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways. For instance, derivatives have been synthesized for their potential use as anti-inflammatory agents and analgesics .

Agrochemical Applications

Pesticide Development

1-(2-Amino-4-chlorophenyl)-2-chloroethanone is also explored in the field of agrochemicals, particularly as a precursor for developing novel pesticides. The chlorinated aromatic structure contributes to its effectiveness against a range of pests while minimizing toxicity to non-target organisms .

Chemical Synthesis

Synthetic Routes

The synthesis of 1-(2-Amino-4-chlorophenyl)-2-chloroethanone can be achieved through various chemical reactions, including:

- Nucleophilic Substitution: The introduction of amino groups onto chlorinated aromatic rings.

- Acylation Reactions: Utilizing acyl chlorides to modify the amino group for enhanced reactivity.

These synthetic pathways are critical for producing derivatives with tailored biological activities.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Induces apoptosis in cancer cell lines |

| Pharmaceutical Intermediates | Precursor for anti-inflammatory drugs | |

| Agrochemicals | Pesticide Development | Effective against pests with low toxicity |

| Chemical Synthesis | Synthetic Intermediates | Versatile routes for modification |

Case Studies

Case Study 1: Anticancer Evaluation

A study published in Nature evaluated the anticancer effects of several derivatives of 1-(2-Amino-4-chlorophenyl)-2-chloroethanone. The results showed that specific modifications enhanced cytotoxicity against breast cancer cells by up to 70% compared to controls. This highlights the compound's potential as a lead structure for drug development .

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing 1-(2-Amino-4-chlorophenyl)-2-chloroethanone demonstrated significant efficacy in controlling aphid populations on crops without harming beneficial insects. This dual action makes it a candidate for environmentally friendly pesticide development .

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chlorophenyl)-2-chloroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroethanones with Varied Aromatic Substituents

1-[3,5-Bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone

- Molecular Formula: C₁₃H₁₆ClNO₅

- Key Features : The phenyl ring is substituted with two dimethylcarbamoyloxy groups, which are strong electron-withdrawing substituents.

- Applications : Used in the asymmetric synthesis of (R)-bambuterol, a bronchodilator, via microbial reduction with Williopsis californica .

- Comparison: The electron-withdrawing carbamoyloxy groups enhance the electrophilicity of the ketone compared to the amino group in the target compound, favoring reductions in stereoselective biotransformations .

2-Chloro-1-(2,4-dimethoxyphenyl)ethanone (CAS: 4783-90-8)

- Molecular Formula : C₁₀H₁₁ClO₃

- Key Features : Methoxy groups at the 2- and 4-positions of the phenyl ring.

- Applications : Intermediate in the synthesis of fine chemicals and dyes.

- Comparison : Methoxy groups are electron-donating, reducing the ketone's electrophilicity compared to the target compound. This lowers reactivity in nucleophilic substitutions but improves solubility in polar solvents .

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

- Molecular Formula: C₉H₉ClNO₂

- Key Features: Contains amino, chloro, and methoxy substituents on the phenyl ring.

- Applications: Potential precursor for antimalarial and anticancer agents.

Heterocyclic Chloroethanones

1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone

- Molecular Formula : C₅H₆ClN₃O₂

- Key Features: Pyrazole ring with amino and hydroxyl substituents.

- Applications: Key intermediate in antitumor agents. Derivatives showed potent activity against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines .

- Comparison : The pyrazole ring enhances hydrogen-bonding capacity, improving interactions with biological targets compared to the phenyl ring in the target compound. This structural difference correlates with higher antitumor efficacy .

1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone (CAS: 175137-02-7)

- Molecular Formula: C₁₂H₉ClNOS

- Key Features: Thiophene ring substituted with amino and 4-chlorophenyl groups.

- Applications : Building block for optoelectronic materials and bioactive molecules.

Trifluoroethanone Analogues

1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone

- Molecular Formula: C₈H₅ClF₃NO

- Key Features: Trifluoromethyl group replaces the chlorine on the ethanone moiety.

- Applications : Investigated for enhanced metabolic resistance in drug design.

- Comparison : The trifluoromethyl group is a stronger electron-withdrawing group than chlorine, increasing the ketone's electrophilicity and resistance to enzymatic degradation .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 1-(2-Amino-4-chlorophenyl)-2-chloroethanone | C₈H₇Cl₂NO | 204.05 | 2-Amino, 4-Cl, 2-Cl | Pharmaceutical intermediates |

| 1-[3,5-Bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone | C₁₃H₁₆ClNO₅ | 309.73 | 3,5-Bis(dimethylcarbamoyloxy) | Synthesis of (R)-bambuterol |

| 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone | C₁₀H₁₁ClO₃ | 214.65 | 2,4-Dimethoxy | Dye and fine chemical synthesis |

| 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone | C₅H₆ClN₃O₂ | 175.57 | Pyrazole, 5-amino, 3-hydroxy | Antitumor agents |

| 1-(2-Amino-4-chlorophenyl)-2,2,2-trifluoroethanone | C₈H₅ClF₃NO | 235.58 | 2-Amino, 4-Cl, CF₃ | Drug design |

Research Findings and Trends

- Antitumor Activity: Pyrazole- and thiophene-containing chloroethanones exhibit superior cytotoxicity compared to purely aromatic derivatives, likely due to enhanced hydrogen bonding and target specificity .

- Stereoselective Synthesis: Microbial reduction of chloroethanones with electron-withdrawing groups (e.g., carbamoyloxy) enables high enantioselectivity, critical for active pharmaceutical ingredients (APIs) .

- Solubility and Reactivity: Methoxy-substituted derivatives show improved solubility in organic solvents, whereas trifluoroethanones offer metabolic stability .

Biological Activity

1-(2-Amino-4-chlorophenyl)-2-chloroethanone, also known as a derivative of chlorinated phenyl compounds, has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a chloroethanone moiety, contributing to its reactivity and interaction with biological targets. Its chemical formula is CHClNO, with a molecular weight of 203.06 g/mol.

The biological activity of 1-(2-Amino-4-chlorophenyl)-2-chloroethanone is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which can lead to therapeutic effects in conditions such as cancer and infections.

- Receptor Binding : Its structure allows it to bind to specific receptors, modulating signal transduction pathways that are crucial in cellular responses.

Biological Activities

1-(2-Amino-4-chlorophenyl)-2-chloroethanone has demonstrated several biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis, with IC values indicating effective inhibition .

- Anticancer Potential : In vitro studies suggest that the compound may inhibit the proliferation of cancer cell lines, including breast carcinoma (MCF-7), showing IC values ranging from 3.18 to 4.28 µg/ml .

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties through acetylcholinesterase inhibition, which could be relevant in treating neurodegenerative diseases .

Case Studies

Several research studies have explored the biological activity of 1-(2-Amino-4-chlorophenyl)-2-chloroethanone:

- Antibacterial Screening : A study evaluated the antibacterial efficacy against Salmonella typhi and Bacillus subtilis, reporting moderate to strong activity with effective concentration ranges .

- Cytotoxicity Assays : In a cytotoxicity assessment against normal mouse fibroblast cells (Balb/3T3), the compound showed significantly lower toxicity compared to its effects on cancer cells, indicating a selective action that could be beneficial for therapeutic applications .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of 1-(2-Amino-4-chlorophenyl)-2-chloroethanone with target enzymes, supporting its potential as a lead compound in drug development .

Data Table: Biological Activity Overview

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.